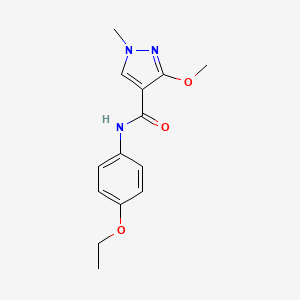

N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-4-20-11-7-5-10(6-8-11)15-13(18)12-9-17(2)16-14(12)19-3/h5-9H,4H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGVLGHYFBDCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-ethoxyaniline with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, usually dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for further investigation in drug development:

- Anticancer Activity : Research indicates that pyrazole derivatives, including N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, have shown promising results in inhibiting cancer cell proliferation. A study highlighted the effectiveness of pyrazole derivatives against various cancer cell lines, suggesting their potential as anticancer agents .

- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazole compounds have been extensively documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. The ability to modulate inflammation positions them as potential treatments for inflammatory diseases .

- Antimicrobial Activity : N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating bacterial infections .

Case Studies

Several case studies illustrate the applications and effectiveness of N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.

Paracetamol: Acetaminophen, a widely used analgesic and antipyretic drug.

Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar therapeutic effects.

Uniqueness

N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific structural features, such as the presence of both ethoxy and methoxy groups, which may confer distinct pharmacological properties compared to other similar compounds .

Biological Activity

N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with an ethoxy group, a methoxy group, and a carboxamide functional group. The general synthetic route involves the reaction of 4-ethoxyaniline with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid derivatives. A typical synthesis protocol includes:

- Reagents : 4-Ethoxyaniline, 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid chloride, triethylamine.

- Solvent : Dichloromethane.

- Conditions : Reflux for several hours under anhydrous conditions.

This method provides a straightforward pathway to obtain the desired compound with high purity.

Biological Activity Overview

N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been evaluated for various biological activities, including:

- Antitumor Activity : Preliminary studies indicate that compounds containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. For instance, compounds similar to N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide demonstrated IC50 values in the low micromolar range against MDA-MB-231 and HCT116 cell lines .

- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways, such as COX and LOX. This inhibition can lead to reduced production of pro-inflammatory mediators .

The biological activity of N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to active sites of enzymes involved in cancer proliferation and inflammation. This binding prevents substrate access and reduces enzyme activity.

- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several studies have explored the efficacy of pyrazole derivatives similar to N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide:

| Study | Compound | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|---|

| 81c | HCT116 | 0.64 | Antitumor | |

| 82a | KMS-12 BM | 1.40 | Antitumor | |

| Various | MDA-MB-231 | 0.5 - 2.0 | Antitumor |

These results indicate promising antitumor activity across different cancer types.

Q & A

Basic: What synthetic methodologies are reported for N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, including cyclization of the pyrazole core, followed by coupling with the ethoxyphenyl group. Key steps include:

- Nucleophilic substitution to introduce the methyl group at position 1 of the pyrazole ring.

- Amide bond formation between the pyrazole-carboxylic acid and 4-ethoxyaniline, often using coupling agents like EDCI/HOBt .

Optimization strategies: - Temperature control : Reactions at 60–80°C improve yields while minimizing side products.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in heterocyclic systems .

- Solvent choice : Polar aprotic solvents (DMF, THF) are preferred for amidation reactions .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

- ¹H/¹³C NMR : Assigns protons and carbons, confirming substitution patterns (e.g., methoxy at position 3, methyl at position 1) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₉N₃O₃) .

- HPLC-PDA : Assesses purity (>95% required for biological assays) .

Basic: What in vitro assays are used to evaluate its biological activity?

- Kinase inhibition assays : FLT3 and CDK inhibition measured via ADP-Glo™ kinase assays (IC₅₀ values in nM range) .

- Anti-proliferative activity : MTT assays on cancer cell lines (e.g., MV4-11 leukemia cells) .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining .

Advanced: How can discrepancies in biological efficacy across cell lines be resolved?

- Cell line profiling : Compare activity in FLT3-mutant (MV4-11) vs. wild-type (HEK293) cells to isolate target-specific effects .

- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may vary between models .

- Conformational analysis : NMR or X-ray crystallography to determine if steric hindrance (e.g., from the ethoxyphenyl group) impacts receptor binding .

Advanced: What computational approaches model its interaction with kinase targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in FLT3/CDK2 ATP-binding pockets .

- Fragment-based screening : Identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Advanced: How is in vivo pharmacokinetics evaluated, and what models are suitable?

- Xenograft models : Subcutaneous MV4-11 tumors in nude mice, with compound administered intravenously (15 mg/kg) .

- Metabolic profiling : LC-MS/MS to detect metabolites (e.g., O-de-ethylation products) in plasma .

- Toxicity studies : Acute toxicity assessed via LD₅₀ determination in mice (e.g., 186 mg/kg for FN-1501 vs. 32 mg/kg for AT7519) .

Intermediate: What strategies improve solubility for in vivo applications?

- Salt formation : Hydrochloride salts enhance aqueous solubility.

- Co-solvent systems : Use PEG-400 or cyclodextrins in formulations .

- Prodrug design : Introduce phosphate groups at the methoxy position for hydrolytic activation .

Advanced: How are structure-activity relationships (SAR) explored for analogs?

- Substitution patterns : Replace 4-ethoxyphenyl with halogenated (e.g., 4-Cl) or bulkier groups (e.g., biphenyl) to assess potency .

- Pyrazole ring modifications : Compare 1-methyl vs. 1-ethyl derivatives to evaluate steric effects .

- Electron-withdrawing groups : Introduce nitro or trifluoromethyl at position 4 to enhance kinase affinity .

Intermediate: What analytical methods resolve stability issues under physiological conditions?

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions .

- LC-MS stability assays : Monitor degradation products over 24 hours in simulated gastric fluid .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .

Advanced: What mechanistic insights explain its dual FLT3/CDK inhibition?

- Kinase selectivity profiling : Broad-screen against 100+ kinases reveals off-target effects .

- X-ray co-crystallography : Shows simultaneous binding to FLT3’s hydrophobic back pocket and CDK2’s hinge region .

- Phosphoproteomics : Quantify downstream targets (e.g., Rb phosphorylation) to confirm pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.